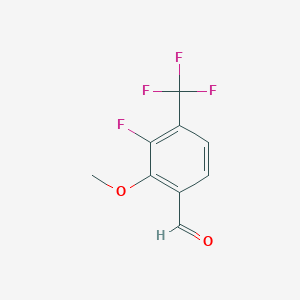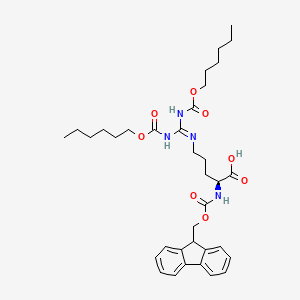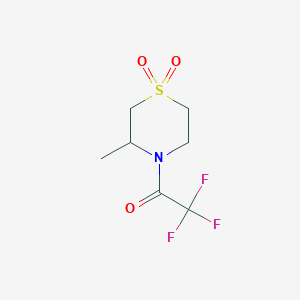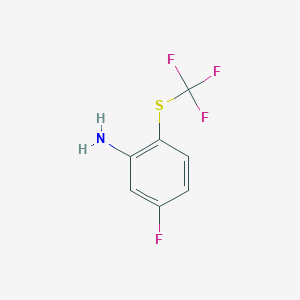![molecular formula C19H23F3N2O4 B12846288 (2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone: is a synthetic compound with the chemical formula C18H23F3N2O3 and a molecular weight of 372.38 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl ketone group, making it a valuable target in synthetic chemistry and medicinal research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone typically involves the following steps:
Acetylation: The initial step involves the acetylation of leucine to form N-acetyl-leucine.
Coupling Reaction: N-acetyl-leucine is then coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-acetyl-leucyl-phenylalanine.
Introduction of Trifluoromethyl Ketone Group:
Industrial Production Methods: Industrial production of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time .
化学反応の分析
Types of Reactions: N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The trifluoromethyl ketone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with nucleophilic groups replacing the trifluoromethyl ketone group.
科学的研究の応用
N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl ketone group is known to form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
類似化合物との比較
N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone: (C18H23F3N2O3)
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one: (C12H12F3NO2)
Comparison: N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone is unique due to its specific structure, which includes both leucine and phenylalanine residues along with a trifluoromethyl ketone group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields. In contrast, similar compounds may lack one or more of these structural features, resulting in different reactivity and applications .
特性
分子式 |
C19H23F3N2O4 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide |
InChI |
InChI=1S/C19H23F3N2O4/c1-11(2)9-15(23-12(3)25)18(28)24-14(10-13-7-5-4-6-8-13)16(26)17(27)19(20,21)22/h4-8,11,14-15H,9-10H2,1-3H3,(H,23,25)(H,24,28)/t14-,15-/m0/s1 |
InChIキー |
LXHRFJYOPYITRD-GJZGRUSLSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


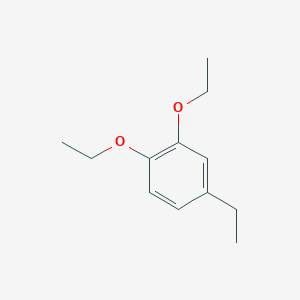
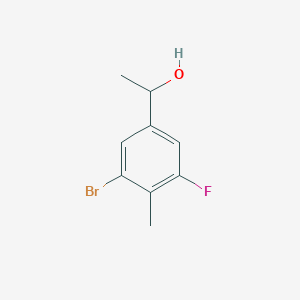
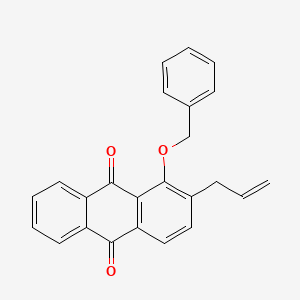
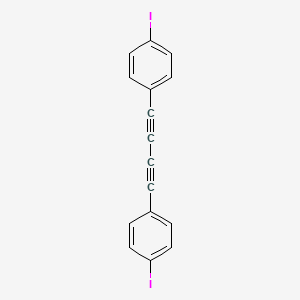
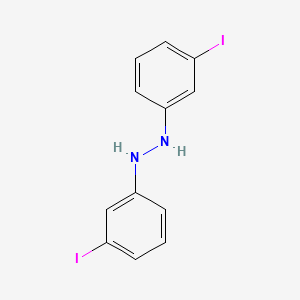
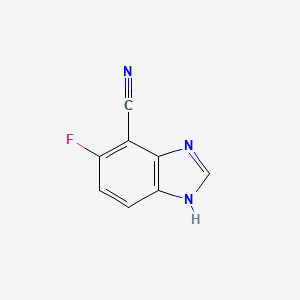

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
